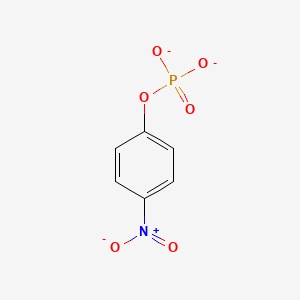
p-Nitrophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl phosphate(2-) is an organophosphate oxoanion that results from the removal of two protons from the phosphate group of 4-nitrophenyl phosphate. It is a conjugate base of a 4-nitrophenyl phosphate.
Aplicaciones Científicas De Investigación
Enzyme Assays
Substrate for Phosphatases
pNPP serves as a chromogenic substrate for alkaline phosphatase and protein tyrosine phosphatases. Upon hydrolysis by these enzymes, pNPP releases p-nitrophenol, which exhibits a yellow color that can be quantified spectrophotometrically at 405 nm. This property makes it an essential tool in enzyme activity assays.
Kinetic Studies
Research has shown that the hydrolysis of pNPP can be utilized to derive kinetic parameters for various phosphatases. For instance, studies involving calf intestinal alkaline phosphatase have established kinetic constants that are crucial for understanding enzyme functionality under different conditions . The absorbance change correlates directly with enzyme activity, allowing for precise measurements.
Mechanistic Studies
Understanding Enzymatic Mechanisms
The use of pNPP in mechanistic studies provides insights into the catalytic mechanisms of phosphatases. For example, a study on protein phosphatase-1 demonstrated how pNPP hydrolysis could elucidate transition states and kinetic isotope effects, revealing critical information about enzyme-substrate interactions .
Case Study: Human Dual-Specificity Phosphatase 22
A notable case study involved the structural analysis of human dual-specificity phosphatase 22 in complex with pNPP. This research illuminated the molecular basis for substrate binding and facilitated the design of inhibitors targeting this enzyme .
Biosensor Development
Fluorescent Biosensors
Recent advancements have incorporated pNPP into the development of biosensors for detecting phosphate levels. A novel biosensor was created using alkaline phosphatase and polyfluorene-liposomal nanoparticles, where the hydrolysis of pNPP was monitored through fluorescence quenching by p-nitrophenol . This biosensor demonstrates high sensitivity and specificity for phosphate detection in biological samples.
Application in Drug Screening
The ability to measure phosphatase activity using pNPP also extends to drug screening applications. By assessing the inhibition of phosphatase activity, researchers can identify potential therapeutic compounds that modulate these enzymes' functions .
Physiological Studies
Cellular Uptake and Hydrolysis
Studies have investigated the uptake and hydrolysis of pNPP in human red blood cells, revealing that ionic strength significantly affects its hydrolysis rate. The findings suggest that physiological conditions can limit the effectiveness of pNPP as a substrate in certain cellular contexts . This highlights the importance of considering environmental factors when designing experiments involving pNPP.
Data Tables
Propiedades
Fórmula molecular |
C6H4NO6P-2 |
|---|---|
Peso molecular |
217.07 g/mol |
Nombre IUPAC |
(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |
Clave InChI |
XZKIHKMTEMTJQX-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |
Sinónimos |
4-nitrophenyl phosphate 4-nitrophenylphosphate diammonium nitrophenylphosphate dipotassium nitrophenylphosphate disodium nitrophenylphosphate magnesium nitrophenylphosphate monosodium nitrophenylphosphate nitrophenylphosphate p-nitrophenol phosphate p-nitrophenyl phosphate sodium nitrophenylphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















